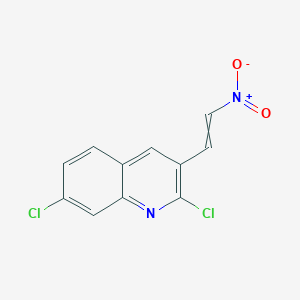
BARIUM BOROTUNGSTATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium borotungstate is a complex inorganic compound that combines barium, boron, and tungsten elements. It is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. The compound typically appears as a white powder or crystals and is soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium borotungstate can be synthesized through several methods, including hydrothermal synthesis and solid-phase synthesis. One common method involves the reaction of barium nitrate with sodium tungstate and boric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a melt technology approach. This involves the thermal treatment of a stoichiometric mixture of barium nitrate, sodium tungstate, and boric acid at around 600°C for 40-50 minutes. The resulting product is then leached and isolated to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Barium borotungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tungsten and boron in the compound, which can act as electron donors or acceptors.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of barium ions with other metal ions, facilitated by reagents like ammonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten species .
Applications De Recherche Scientifique
Barium borotungstate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidative dimerization of amines.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of barium borotungstate involves its ability to undergo redox reactions, which can influence various chemical processes. The compound’s tungsten atoms can participate in electron transfer reactions, making it an effective catalyst. Additionally, the boron atoms can stabilize the structure and enhance the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Barium Titanate: Known for its excellent dielectric properties, barium titanate is widely used in the production of capacitors and other electronic components.
Uniqueness: this compound stands out due to its combination of boron and tungsten, which imparts unique catalytic and electronic properties. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Propriétés
Numéro CAS |
1303-79-3 |
|---|---|
Formule moléculaire |
C18H20N2O6.C10H15NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1171737.png)

